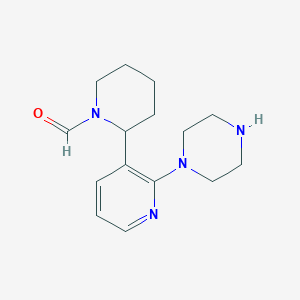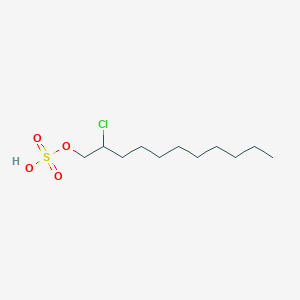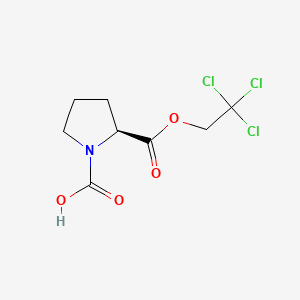
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a trichloroethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid typically involves the reaction of pyrrolidine derivatives with trichloroethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: The trichloroethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The pyrrolidine ring can interact with biological targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: This compound has a similar pyrrolidine ring structure but different substituents.
(2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Another similar compound with different stereochemistry and substituents.
Uniqueness
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid is unique due to the presence of the trichloroethoxycarbonyl group, which imparts specific reactivity and properties. This makes it valuable in applications where selective reactions and specific interactions are required.
Propiedades
Fórmula molecular |
C8H10Cl3NO4 |
|---|---|
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-6(13)5-2-1-3-12(5)7(14)15/h5H,1-4H2,(H,14,15)/t5-/m0/s1 |
Clave InChI |
BSPWLSYOCMPUSC-YFKPBYRVSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |
SMILES canónico |
C1CC(N(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)
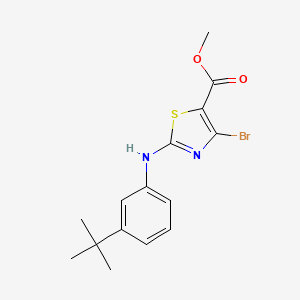
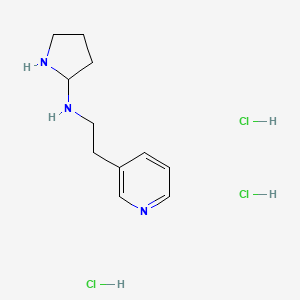

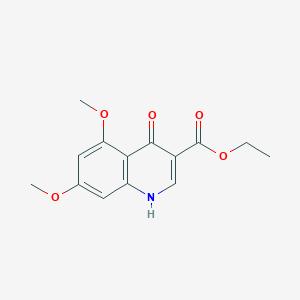
![3-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11814738.png)

